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Compound of Interest

Compound Name: 4-Cyclohexylaniline

Cat. No.: B1222870 Get Quote

Introduction

4-Cyclohexylaniline is an aromatic amine of significant interest in the fields of medicinal

chemistry and materials science. Its structural combination of a rigid aniline moiety and a

flexible cyclohexyl group imparts unique physicochemical properties, making it a valuable

building block in the synthesis of novel compounds. Accurate and comprehensive

spectroscopic characterization is paramount for its identification, purity assessment, and for

understanding its chemical behavior. This technical guide provides an in-depth overview of the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-
Cyclohexylaniline, complete with detailed experimental protocols and visual representations

of the analytical workflow and spectral correlations.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the NMR, IR, and MS

analyses of 4-Cyclohexylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.98 d 2H Ar-H (ortho to NH₂)

6.64 d 2H Ar-H (meta to NH₂)

3.55 s (br) 2H -NH₂

2.38 tt 1H Ar-CH-

1.65 - 1.85 m 5H Cyclohexyl-H

1.15 - 1.40 m 5H Cyclohexyl-H

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

145.1 Ar-C (ipso to NH₂)

137.9 Ar-C (ipso to cyclohexyl)

129.2 Ar-CH (meta to NH₂)

115.4 Ar-CH (ortho to NH₂)

44.2 Cyclohexyl-CH

34.9 Cyclohexyl-CH₂

26.9 Cyclohexyl-CH₂

26.1 Cyclohexyl-CH₂

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3435, 3350 Strong
N-H stretching (asymmetric

and symmetric)

3020 Medium Aromatic C-H stretching

2925, 2850 Strong
Aliphatic C-H stretching

(cyclohexyl)

1620 Strong N-H bending (scissoring)

1515 Strong Aromatic C=C stretching

820 Strong
para-disubstituted C-H out-of-

plane bending

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

175 100 [M]⁺ (Molecular Ion)

132 45 [M - C₃H₇]⁺

117 30 [M - C₄H₉]⁺

106 95 [C₆H₅NHCH₂]⁺

93 55 [C₆H₅NH₂]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 4-Cyclohexylaniline (approximately 10-20 mg) is prepared in a deuterated

solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a

5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz

spectrometer.[1] For ¹H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-

2 seconds. For ¹³C NMR, a larger number of scans (1024 or more) is necessary due to the low
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natural abundance of the ¹³C isotope, with a longer relaxation delay of 2-5 seconds. Chemical

shifts are referenced to the residual solvent peak.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
A small amount of solid 4-Cyclohexylaniline is placed directly onto the diamond crystal of the

ATR accessory.[2] The spectrum is acquired over the range of 4000-400 cm⁻¹ by co-adding 16

or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal

is recorded prior to the sample analysis and automatically subtracted from the sample

spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of 4-Cyclohexylaniline in a volatile organic solvent such as dichloromethane

or ethyl acetate is prepared. A 1 µL aliquot of the solution is injected into the GC-MS system.

The gas chromatograph is typically equipped with a non-polar capillary column (e.g., DB-5ms).

The oven temperature program starts at a low temperature (e.g., 70 °C), holds for a few

minutes, and then ramps up to a high temperature (e.g., 280 °C) to ensure the elution of the

compound. Helium is used as the carrier gas. The mass spectrometer is operated in electron

ionization (EI) mode at 70 eV.[3] The mass spectrum is recorded over a mass range of m/z 40-

500.

Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows

and relationships in the spectroscopic analysis of 4-Cyclohexylaniline.
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Caption: Workflow for the spectroscopic characterization of 4-Cyclohexylaniline.
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Molecular Structure of 4-Cyclohexylaniline

Spectroscopic Signatures
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Caption: Correlation of molecular structure with key spectroscopic signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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